![molecular formula C20H14Cl2N2O B2417596 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-91-7](/img/structure/B2417596.png)
1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
The compound “1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene structure, and a phenyl group attached to the benzimidazole. The molecule also contains a 3,4-dichlorobenzyl group attached via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzimidazole ring system, the phenyl ring, and the 3,4-dichlorobenzyl group. The ether linkage provides some flexibility, allowing the dichlorobenzyl group to rotate relative to the rest of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the benzimidazole ring, the dichlorobenzyl group, and the phenyl group would all influence its properties .Scientific Research Applications
Antiviral and Anti-Infective Drugs
This compound is a part of the 1,2,4-triazolethiones class of molecules, which have been found to have potential as antiviral and anti-infective drugs . They might be suitable for treating a number of DNA and RNA viruses .
Chemopreventive and Chemotherapeutic Effects
Mercapto-substituted 1,2,4-triazoles, which this compound is a part of, play an important role in chemopreventive and chemotherapeutic effects on cancer . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis of S- and N-alkylated Products
The compound has been used in the synthesis of S- and N-alkylated products of triazolethiones . This was achieved by the reaction of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol with 1-bromooctane in basic media using tetrabutylammonium bromide .
Antifungal Activities
While not directly related to the compound, it’s worth noting that similar azole compounds have been synthesized and tested for their in vitro antifungal activities against Candida albicans and Saccharomyces cerevisiae strains . This suggests potential antifungal applications for the compound.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-11-10-14(12-17(16)22)13-25-24-19-9-5-4-8-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEINYGCYSXQFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole |
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